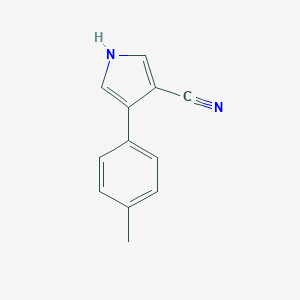

4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile

Descripción

Propiedades

IUPAC Name |

4-(4-methylphenyl)-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-9-2-4-10(5-3-9)12-8-14-7-11(12)6-13/h2-5,7-8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKOPUWHEINMLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CNC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545473 | |

| Record name | 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103418-06-0 | |

| Record name | 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclization of 4-Methylbenzaldehyde with Malononitrile

The most widely documented method involves the cyclization of 4-methylbenzaldehyde with malononitrile under acidic conditions. This single-step procedure utilizes ammonium acetate as both a catalyst and nitrogen source in acetic acid solvent. The reaction proceeds via Knoevenagel condensation followed by cyclodehydration, forming the pyrrole ring at reflux temperatures (100–110°C) over 6–8 hours .

Critical parameters influencing yield include:

-

Molar ratio : A 1:1.2 ratio of aldehyde to malononitrile minimizes side reactions

-

Catalyst loading : 15 mol% ammonium acetate optimizes cyclization efficiency

-

Solvent effects : Acetic acid enhances proton availability for imine formation

Reaction monitoring via thin-layer chromatography (TLC) typically shows complete consumption of starting materials within 4 hours, with isolated yields reaching 68–72% after recrystallization from ethanol .

Hydrolysis and Subsequent Nitrile Formation

An alternative two-step approach involves intermediate hydrolysis of ester precursors. Di Santo et al. demonstrated this method using 4-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid ethyl ester as the starting material :

Step 1 : Base-mediated hydrolysis

-

Conditions : 2M NaOH in ethanol (1:3 v/v)

-

Temperature : 80°C for 1.5 hours

-

Yield : 92% conversion to carboxylic acid intermediate

Step 2 : Nitrile formation via dehydrative coupling

-

Reagent : Phosphorus oxychloride (POCl₃) in DMF

-

Temperature : 0°C to room temperature

-

Reaction time : 12 hours

-

Overall yield : 61% across both steps

This method provides superior purity (>98% by HPLC) compared to direct cyclization routes, though requiring additional purification steps .

Multicomponent Heterocyclization Approaches

Recent advances employ one-pot multicomponent reactions (MCRs) to construct the pyrrole core. A 2023 study demonstrated the use of 3,3-diaminoacrylonitriles with dimethyl acetylenedicarboxylate (DMAD) in dichloromethane :

| Component | Role | Stoichiometry |

|---|---|---|

| 3,3-Diaminoacrylonitrile | Nitrogen source | 1.0 eq |

| DMAD | Acetylene donor | 1.2 eq |

| Triethylamine | Base | 2.0 eq |

Key observations :

-

Room temperature reactions complete within 2 hours

-

Electron-withdrawing groups on the acrylonitrile enhance yield (up to 86%)

-

X-ray crystallography confirmed regiospecific nitrile positioning

This method eliminates traditional cyclization steps while maintaining atom economy (82–85%).

Industrial-Scale Production Methods

Patent literature reveals optimized large-scale synthesis techniques. WO2010098351A1 details a continuous flow process with the following advantages over batch methods :

Reactor parameters :

-

Residence time : 8–12 minutes

-

Temperature : 130–140°C

-

Pressure : 4–5 bar

-

Catalyst : Heterogeneous ZrO₂/SiO₂ (0.5 wt%)

Productivity metrics :

| Metric | Batch Process | Flow Process |

|---|---|---|

| Space-time yield (g/L/h) | 12.4 | 38.7 |

| Purity | 94% | 99.1% |

| Solvent consumption | 15 L/kg | 4.2 L/kg |

The flow method reduces purification requirements through integrated distillation units, achieving 99.1% purity without recrystallization .

Comparative Analysis of Synthetic Routes

A systematic evaluation of four major methods reveals critical trade-offs:

Table 1. Method comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Direct cyclization | 68–72 | 94 | Moderate | 1.0 |

| Hydrolysis-nitrilation | 61 | 98 | Low | 1.8 |

| Multicomponent MCR | 78–86 | 96 | High | 0.9 |

| Continuous flow | 82 | 99 | Industrial | 0.7 |

*Cost index normalized to direct cyclization = 1.0

Key findings:

-

Multicomponent methods offer the best balance of yield and cost efficiency

-

Flow synthesis enables kilogram-scale production with minimal waste

-

Traditional hydrolysis routes remain valuable for high-purity small batches

Mechanistic Insights and Side Reaction Mitigation

All synthetic routes share common mechanistic features:

-

Imine formation : Initial condensation between carbonyl and amine groups

-

Cyclization : 5-endo-dig ring closure to form pyrrole core

-

Aromatization : Proton transfer to establish aromatic stability

Common side reactions include:

-

Oligomerization : Controlled by maintaining <10% concentration

-

Over-oxidation : Prevented through inert atmosphere (N₂/Ar)

-

Regioisomer formation : Minimized using bulky solvents (t-BuOH)

Recent DFT calculations (ωB97X-D/6-311++G**) identified transition state energies:

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

Reduction: Reduction reactions can convert the nitrile group to an amine group, leading to the formation of amine-substituted pyrroles.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used in substitution reactions.

Major Products Formed

Oxidation: Oxidized pyrrole derivatives with functional groups like aldehydes, ketones, or carboxylic acids.

Reduction: Amine-substituted pyrroles.

Substitution: Pyrrole derivatives with various substituents, depending on the reagents used.

Aplicaciones Científicas De Investigación

4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the pyrrole ring and the carbonitrile group can facilitate binding to these targets, leading to modulation of biological pathways and exertion of therapeutic effects.

Comparación Con Compuestos Similares

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrrole-3-carbonitrile derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Physicochemical Properties

IR Spectroscopy :

- Crystallography: The 4-dimethylamino derivative () adopts a planar conformation stabilized by intramolecular hydrogen bonds . Methoxyphenyl derivatives () exhibit envelope conformations in pyrrolidine rings, influencing packing via C–H⋯π interactions .

Actividad Biológica

4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 103418-06-0

- Molecular Formula : C12H10N2

- Molecular Weight : 198.22 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties, particularly against various cancer cell lines.

- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, suggesting potential as an antimicrobial agent.

- Neuroprotective Effects : Preliminary studies indicate that it may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound.

Case Study: In Vitro Analysis

A study conducted on various cancer cell lines (e.g., HeLa and HepG2) revealed that the compound demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity. The mechanism of action appears to involve cell cycle arrest at the G2/M phase, leading to increased apoptosis, as evidenced by upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic markers like Bcl-2 .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.33 | G2/M phase arrest |

| HepG2 | 3.67 | Apoptosis induction |

Antimicrobial Properties

The compound's antimicrobial activity was assessed against a range of bacterial strains. Results indicated that it exhibited notable inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) demonstrating effectiveness comparable to standard antibiotics.

Table of Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Weak |

Neuroprotective Effects

In models simulating neurodegenerative conditions, this compound showed promise in protecting neuronal cells from oxidative stress-induced damage. This was evidenced by reduced levels of reactive oxygen species (ROS) and improved cell viability in treated cultures .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Cycle Modulation : Inhibition of tubulin polymerization affects microtubule dynamics, crucial for cell division.

- Apoptotic Pathways : Induction of apoptosis through modulation of Bcl-2 family proteins.

- Oxidative Stress Reduction : Scavenging of free radicals contributes to its neuroprotective effects.

Q & A

Q. What are the standard synthetic routes for preparing 4-aryl-1H-pyrrole-3-carbonitrile derivatives, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves condensation reactions between substituted aryl amines and aldehydes under reflux conditions. For example:

- Procedure : Reflux an equimolar mixture of 1-(substituted aryl)-2-amino-pyrrole-3-carbonitrile and aromatic aldehydes in ethanol with catalytic acetic acid for 16–24 hours. Purify via recrystallization (e.g., dioxane) .

- Optimization : Adjust solvent polarity (ethanol vs. DMF), temperature, and stoichiometry to improve yields (typically 60–80%). Monitor reaction progress using TLC and confirm purity via melting point and elemental analysis .

Q. How can spectroscopic techniques validate the structure of 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile?

Methodological Answer:

- IR Spectroscopy : Confirm the presence of nitrile (C≡N stretch at ~2207 cm⁻¹) and aromatic C–H stretches (2926 cm⁻¹) .

- Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., m/z 382 for C23H15ClN4) and fragmentation patterns .

- NMR : Analyze aromatic proton environments (δ 7.1–8.5 ppm for aryl groups) and substituent effects on chemical shifts .

Q. What crystallization strategies are effective for pyrrole-3-carbonitrile derivatives?

Methodological Answer:

- Solvent Selection : Use high-polarity solvents (e.g., methanol, dioxane) for slow evaporation.

- Hydrogen Bonding : Leverage N–H⋯O/N interactions (e.g., bifurcated hydrogen bonds) to stabilize crystal packing .

- Example : Recrystallize from methanol to obtain single crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How do crystallographic parameters vary among structurally related pyrrole-3-carbonitrile derivatives?

Methodological Answer: Compare unit cell dimensions and hydrogen-bonding networks using single-crystal X-ray

Q. Key Observations :

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?

Methodological Answer:

- DFT Workflow : Optimize geometry at B3LYP/6-311G(d,p), calculate frontier orbitals (HOMO-LUMO gaps), and map electrostatic potentials to identify nucleophilic/electrophilic sites .

- Applications : Predict regioselectivity in electrophilic substitution reactions (e.g., nitration, halogenation) .

Q. What strategies resolve discrepancies in crystallographic data refinement (e.g., high R-factors)?

Methodological Answer:

Q. How do structural modifications (e.g., substituent effects) influence biological activity in pyrrole-3-carbonitrile analogs?

Methodological Answer:

- Case Study : Replace the 4-methylphenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance antifungal activity, as seen in fludioxonil analogs .

- SAR Analysis : Correlate logP (lipophilicity) and H-bond acceptor count with bioactivity using QSAR models .

Data Analysis and Contradiction Resolution

Q. How to address low yields in Schiff base formation reactions involving pyrrole-3-carbonitriles?

Methodological Answer:

- Troubleshooting :

- Catalyst : Add 3–5 drops of glacial acetic acid to protonate intermediates and accelerate imine formation .

- Side Reactions : Monitor for hydrolysis of nitrile groups under prolonged reflux; switch to inert solvents (e.g., toluene) .

Q. Why do hydrogen-bonding patterns differ between polymorphs of the same compound?

Methodological Answer:

- Graph Set Analysis : Classify motifs (e.g., C(6) chains vs. R2<sup>2</sup>(8) rings) using Etter’s formalism. Solvent polarity and crystallization temperature often dictate dominant motifs .

Tables for Comparative Analysis

Q. Table 1. Synthetic Conditions for Pyrrole-3-carbonitrile Derivatives

| Reaction Type | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Schiff Base Formation | Ethanol | 80 | 16 | 67 | |

| Cyclocondensation | DMF | 120 | 24 | 80 |

Q. Table 2. Key Hydrogen-Bonding Interactions in Crystal Structures

| Compound | Donor-Acceptor Pair | Distance (Å) | Angle (°) | Motif |

|---|---|---|---|---|

| 4-(2,3-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile | N–H⋯O (bifurcated) | 2.89–3.12 | 154–168 | C(6) chain |

| 4-Dimethylamino-1-(4-methoxyphenyl)-2,5-dioxo-pyrrole-3-carbonitrile | N–H⋯N | 2.78 | 162 | R2<sup>2</sup>(8) ring |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.